トリフルオロメチルベンゼンズ

Trifluoromethylbenzenes are a class of organic compounds characterized by the presence of one or more trifluoromethyl (-CF₃) substituents attached to a benzene ring. These compounds are widely used in various industries due to their unique physical and chemical properties. Structurally, trifluoromethylbenzene derivatives exhibit enhanced stability and reactivity compared to their parent aromatic compounds, making them valuable intermediates in organic synthesis.

In pharmaceutical applications, trifluoromethylbenzenes serve as key building blocks for developing novel drugs with improved pharmacological activities, often enhancing the biological efficacy and reducing side effects. Additionally, they are employed in agrochemicals where their substituents contribute to increased herbicidal or pesticidal potency. Industrially, these compounds find use in materials science, particularly in the synthesis of polymers and resins that require high stability and resistance to chemical degradation.

Due to their potent electronic effects and steric characteristics, trifluoromethylbenzenes offer versatile synthetic utility in both academic research and industrial settings, making them indispensable for innovation in chemistry.

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

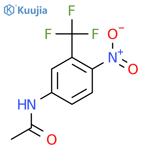

|

2-Chloro-3,5-dinitrobenzotrifluoride | 392-95-0 | C7H2ClF3N2O4 |

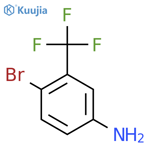

|

5-Fluoro-2-nitrobenzotrifluoride | 393-09-9 | C7H3F4NO2 |

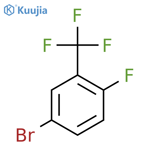

|

4-Nitro-3-(trifluoromethyl)aniline | 393-11-3 | C7H5F3N2O2 |

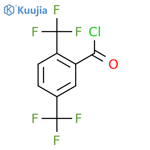

|

4-Bromo-3-(trifluoromethyl)aniline | 393-36-2 | C7H5BrF3N |

|

4-Bromo-1-fluoro-2-(trifluoromethyl)benzene | 393-37-3 | C7H3BrF4 |

|

2,5-bis(trifluoromethyl)benzoyl chloride | 393-82-8 | C9H3ClF6O |

|

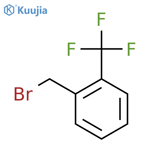

1-(Bromomethyl)-2-(trifluoromethyl)benzene | 395-44-8 | C8H6BrF3 |

|

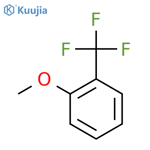

2-(Trifluoromethyl)anisole | 395-48-2 | C8H7F3O |

|

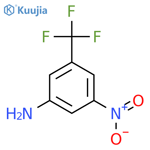

3-Nitro-5-(trifluoromethyl)aniline | 401-94-5 | C7H5F3N2O2 |

|

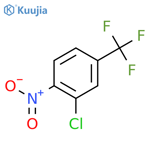

2-Chloro-1-nitro-4-(trifluoromethyl)benzene | 402-11-9 | C7H3ClF3NO2 |

関連文献

-

Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744

-

2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946

-

4. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672

-

5. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

推奨される供給者

-

Wuhan ChemNorm Biotech Co.,Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Wuhan Comings Biotechnology Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

上海帛亦医药科技有限公司Factory Trade Brand reagents会社の性質: Private enterprises

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品